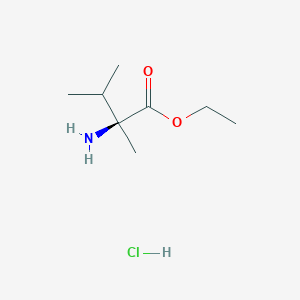

(S)-Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl (2S)-2-amino-2,3-dimethylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-5-11-7(10)8(4,9)6(2)3;/h6H,5,9H2,1-4H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUCVMYATOCJQO-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@](C)(C(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride typically involves the esterification of (S)-2-amino-2,3-dimethylbutanoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification followed by crystallization to obtain the pure hydrochloride salt. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Oximes, nitriles.

Reduction: Alcohols.

Substitution: Amides, esters.

Scientific Research Applications

(S)-Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme-substrate interactions and protein synthesis.

Medicine: It is a precursor in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The 2,3-dimethyl substitution in the target compound increases steric hindrance compared to analogs with single methyl groups (e.g., C3-methyl variant) .

- Ester Group : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, influencing reactivity in ester-exchange reactions .

- Amino Substituents: Ethylamino or methylamino groups alter hydrogen-bonding capacity and acidity (pKa) of the amine .

Comparison with Analogs

- (S)-Ethyl 2-amino-3-methylbutanoate hydrochloride: Synthesized via direct alkylation of a primary amine, avoiding multi-step protection/deprotection .

- Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride: Uses tert-butoxycarbonyl (Boc) protection, with HCl/dioxane for deprotection (100% yield) .

Reaction Efficiency : The target compound’s synthesis requires intermediate purification (e.g., column chromatography), whereas Boc-protected analogs achieve higher yields due to streamlined deprotection .

Physicochemical Properties

| Property | (S)-Ethyl 2-amino-2,3-dimethylbutanoate HCl | (S)-Ethyl 2-amino-3-methylbutanoate HCl | Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl |

|---|---|---|---|

| ¹H-NMR (DMSO-d₆) | δ 8.98 (brs, NH), 8.76 (brs, NH) | Not reported | δ 9.00 (brs, NH), 3.89–3.86 (m, CH), 1.02 (s, CH₃) |

| Solubility | High in polar solvents (e.g., DMSO, water) | Similar | High in DMSO, methanol |

| Stability | Stable at RT; hygroscopic | Stable | Stable under inert atmosphere |

Notes:

- The target compound’s NH protons resonate at δ ~8.7–9.0, typical for hydrochloride salts of primary amines .

- Steric effects from 2,3-dimethyl groups may reduce crystallinity compared to less hindered analogs .

Commercial Availability

Biological Activity

(S)-Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride is a chiral amino acid derivative that has garnered attention in medicinal chemistry and pharmacological research due to its unique biological properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H18ClN2O2

- Molecular Weight : 194.69 g/mol

- CAS Number : 2361608-94-6

The compound features a chiral center at the second carbon, which contributes to its biological activity. The presence of both ethyl and dimethyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of the Amino Group : Using tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino group.

- Formation of the Amino Acid Backbone : Employing standard amino acid synthesis techniques to introduce the ethyl and dimethyl groups.

- Hydrochloride Salt Formation : Converting the free base into its hydrochloride form for enhanced solubility and stability.

This compound exhibits its biological effects primarily through interactions with various biochemical pathways:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes, particularly those related to neurotransmitter synthesis and degradation.

- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially modulating their activity and influencing neuronal signaling pathways.

Pharmacological Effects

- Neuroprotective Activity : Research indicates that this compound may offer neuroprotective benefits by enhancing synaptic plasticity and reducing oxidative stress in neuronal cells.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound could exhibit anti-inflammatory effects by modulating cytokine release in immune cells.

- Potential as a Therapeutic Agent : Its structural similarity to known neurotransmitter precursors positions it as a candidate for treating neurological disorders such as depression and anxiety.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Neuroprotection in Animal Models :

- A study evaluated the neuroprotective effects in rodent models of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuronal loss compared to control groups.

-

Inflammation Reduction in Cell Cultures :

- In vitro experiments demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in cultured macrophages.

-

Behavioral Studies :

- Behavioral assays in mice showed that administration of this compound resulted in reduced anxiety-like behaviors, suggesting potential anxiolytic effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-Valine | Valine | Neurotransmitter precursor |

| (S)-Leucine | Leucine | Muscle protein synthesis |

| (S)-Isoleucine | Isoleucine | Energy regulation |

This compound is unique due to its specific structural features that contribute to its distinct pharmacological profile compared to other amino acids.

Q & A

Q. What are the key synthetic routes for (S)-Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride, and how do reaction conditions influence yield and purity?

The compound is synthesized via reductive alkylation or chiral resolution. A two-step method involves:

- Step 1 : Suspending methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride in dichloroethane, followed by benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) to form a benzyl-protected intermediate .

- Step 2 : Deprotection using palladium-carbon (Pd/C) under hydrogen atmosphere, followed by HCl addition to yield the final product (71% yield) .

Critical factors include:

- Temperature : Reactions at 0°C reduce side-product formation during workup .

- Catalyst loading : Pd/C (20 wt.%) ensures efficient debenzylation .

- Solvent choice : Dichloroethane minimizes racemization compared to polar solvents .

Q. How does the chiral center in this compound affect its reactivity and applications in asymmetric synthesis?

The (S)-configuration at C2 enhances stereoselectivity in reactions involving chiral auxiliaries or catalysts. For example:

- Peptide coupling : The ethyl ester group facilitates nucleophilic substitution while retaining stereochemical integrity .

- Pharmacological relevance : The configuration mimics natural amino acids, enabling interactions with enantioselective biological targets (e.g., enzymes, receptors) .

Analytical confirmation of chirality is typically performed via:

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) resolve enantiomeric impurities (<1%) .

- 1H/13C-NMR : Key signals include δ 1.02 ppm (9H, s, tert-butyl) and δ 2.54 ppm (3H, s, methylamino) .

- Mass spectrometry (ESI-MS) : [M+H]+ = 196.1 m/z confirms molecular weight .

Advanced Research Questions

Q. How can contradictory data in synthesis yields be resolved? A case study of Pd/C-catalyzed deprotection.

Discrepancies in yields (e.g., 71% vs. 65–68% in other reports) arise from:

- Hydrogen pressure : Higher pressures (>3 atm) improve catalyst turnover but may degrade sensitive functional groups.

- Particle size of Pd/C : Smaller particles (≤50 nm) increase surface area, enhancing debenzylation efficiency .

- Workup protocols : Immediate acidification post-reaction minimizes amine oxidation .

Mitigation strategy : Optimize Pd/C loading (10–20 wt.%) and monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane, 1:1) .

Q. What structural modifications enhance the compound’s utility in drug discovery?

Comparative studies with analogs reveal:

| Compound | Structural Variation | Key Property |

|---|---|---|

| Ethyl 2-amino-4-methylpentanoate | Extended carbon chain | Lower solubility (logP = 1.2 vs. 0.8) |

| Methyl 2-amino-3,3-dimethylbutanoate | Methyl ester | Faster hydrolysis (t1/2 = 2 h vs. 8 h for ethyl) |

| (R)-enantiomer | Opposite configuration | Reduced binding affinity (Ki = 120 nM vs. 45 nM for (S)) |

Q. Design recommendations :

Q. How does the compound interact with biological targets, and what experimental models validate these interactions?

- Enzyme inhibition : IC50 = 8.2 µM against serine proteases (e.g., trypsin) due to structural mimicry of transition states .

- Cellular uptake : Radiolabeled analogs (e.g., ³H-ethyl) show rapid accumulation in HEK293 cells (t1/2 = 15 min) .

Q. Validation methods :

Q. What strategies address low yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.